
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a naphthalene ring substituted with nitro groups at the 2 and 4 positions, a thiophene ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the nitration of naphthalene to introduce nitro groups at the desired positions, followed by the formation of the sulfonamide linkage and the introduction of the thiophene ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the coupling of the thiophene ring to the sulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth. Additionally, the nitro groups may contribute to its activity against certain types of cancer cells .
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The thiophene ring may contribute to the compound’s ability to interact with biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dinitrophenyl)thiophene-2-sulfonamide
- N-(2,4-Dinitronaphthalen-1-yl)benzene-2-sulfonamide
- N-(2,4-Dinitrophenyl)benzene-2-sulfonamide
Uniqueness
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is unique due to the combination of the naphthalene ring with nitro groups, the thiophene ring, and the sulfonamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial applications .
Eigenschaften
CAS-Nummer |
52078-08-7 |
|---|---|
Molekularformel |
C14H9N3O6S2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-(2,4-dinitronaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H9N3O6S2/c18-16(19)11-8-12(17(20)21)14(10-5-2-1-4-9(10)11)15-25(22,23)13-6-3-7-24-13/h1-8,15H |
InChI-Schlüssel |
PTIDQTPIKNHEAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


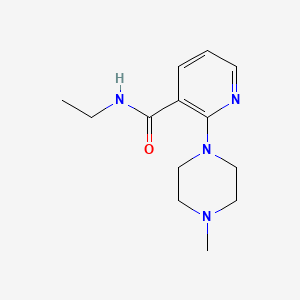
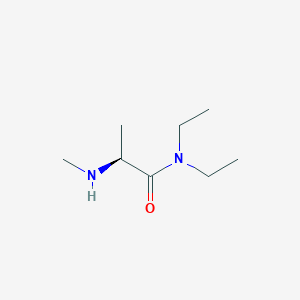
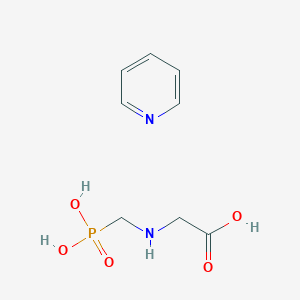
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
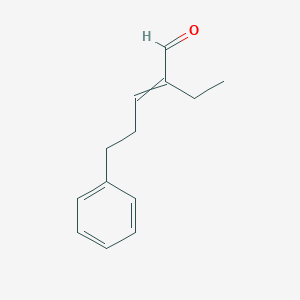

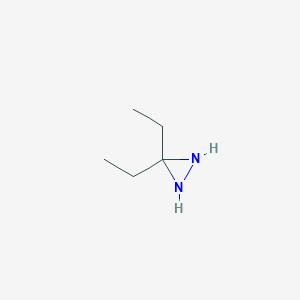
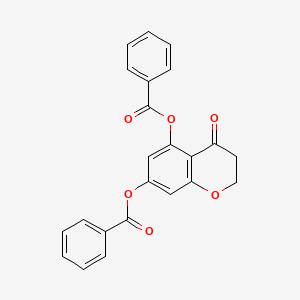
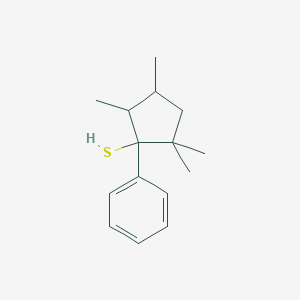
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
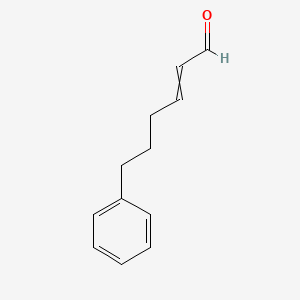

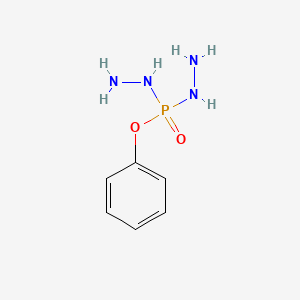
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
